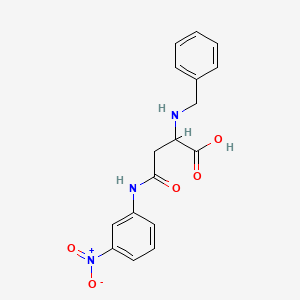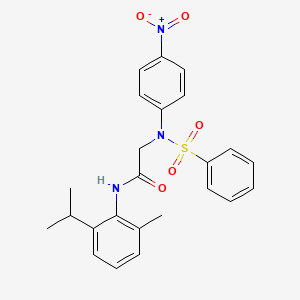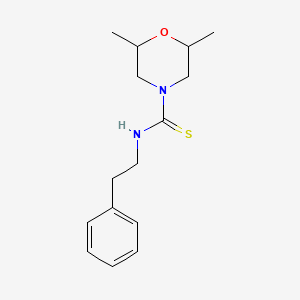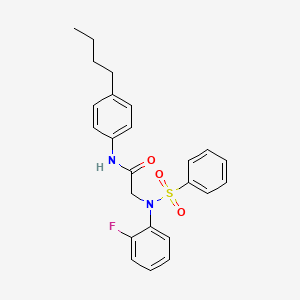![molecular formula C17H15F3N2O3 B4131920 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4131920.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, commonly known as 'BDB-TFPU', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDB-TFPU belongs to the class of urea derivatives and is widely used as a reagent in biochemical research.
Mecanismo De Acción
BDB-TFPU modifies the proteins by forming covalent bonds with the amino acid residues. The reaction occurs between the isocyanate group of BDB-TFPU and the nucleophilic groups present in the protein, such as the amino group of lysine or the thiol group of cysteine. This modification results in the formation of a stable adduct, which can be analyzed using various spectroscopic techniques.
Biochemical and Physiological Effects:
BDB-TFPU modification of proteins can have various biochemical and physiological effects. It can alter the protein's stability, activity, and interaction with other molecules. The modification can also affect the protein's localization and degradation. BDB-TFPU has been used to study the structure and function of various proteins, including enzymes, receptors, and antibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDB-TFPU has several advantages over other protein modification reagents. It has a high reactivity and specificity towards the target protein, which results in the formation of a single adduct. BDB-TFPU modification is also irreversible, which allows for the analysis of the modified protein under various conditions. However, BDB-TFPU has some limitations, such as the requirement for a high concentration of the reagent and the potential for non-specific modification of the protein.
Direcciones Futuras
BDB-TFPU has immense potential for future research. Some of the possible future directions include the development of new BDB-TFPU derivatives with improved reactivity and specificity. The use of BDB-TFPU in the modification of membrane proteins and the study of protein-protein interactions is also an area of interest. Furthermore, the application of BDB-TFPU in drug discovery and development is an exciting avenue for future research.
Conclusion:
In conclusion, BDB-TFPU is a valuable reagent in scientific research due to its ability to modify proteins and peptides. The modification can have various biochemical and physiological effects, which can be studied using various techniques. BDB-TFPU has several advantages over other protein modification reagents, but it also has some limitations. However, the potential for future research using BDB-TFPU is vast, and it is an exciting area of study for the scientific community.
Aplicaciones Científicas De Investigación
BDB-TFPU is a versatile reagent that is widely used in scientific research. It is primarily used for the modification of proteins and peptides, which is an essential step in various biochemical and biophysical studies. BDB-TFPU is also used in the synthesis of small molecule inhibitors and drugs.
Propiedades
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-10(11-6-7-14-15(8-11)25-9-24-14)21-16(23)22-13-5-3-2-4-12(13)17(18,19)20/h2-8,10H,9H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKBUEBSOXGUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 6-methyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4131845.png)
![N-(2-furylmethyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4131855.png)
![N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4131878.png)
![4-[(4-chlorophenyl)amino]-4-oxo-3-(1-pyrrolidinyl)butanoic acid](/img/structure/B4131881.png)


![2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4131896.png)
![7-chloro-4-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B4131897.png)

![4-(3-hydroxy-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4131907.png)

![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4131919.png)
![N-(2,4-dichlorophenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4131923.png)